molecular formula C9H12FNO2 B13061960 (1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol

(1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol

Cat. No.: B13061960
M. Wt: 185.20 g/mol
InChI Key: VHEJXPANGZUIQX-SSDOTTSWSA-N
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Description

(1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the first carbon atom It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-6-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

(1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-amino-1-(2-fluoro-6-methylphenyl)ethan-1-ol
  • (1S)-2-amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol
  • (1S)-2-amino-1-(2-fluoro-6-ethoxyphenyl)ethan-1-ol

Uniqueness

(1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethan-1-ol is unique due to the specific combination of the fluoro and methoxy substituents on the aromatic ring

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

(1S)-2-amino-1-(2-fluoro-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7,12H,5,11H2,1H3/t7-/m1/s1

InChI Key

VHEJXPANGZUIQX-SSDOTTSWSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)F)[C@@H](CN)O

Canonical SMILES

COC1=C(C(=CC=C1)F)C(CN)O

Origin of Product

United States

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